molecular formula C9H8S3 B13137150 2'-Methyl-[3,3'-bithiophene]-2-thiol CAS No. 88673-97-6

2'-Methyl-[3,3'-bithiophene]-2-thiol

Cat. No.: B13137150
CAS No.: 88673-97-6
M. Wt: 212.4 g/mol
InChI Key: GQQTYBUGUFRRKC-UHFFFAOYSA-N
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Description

2’-Methyl-[3,3’-bithiophene]-2-thiol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a methyl group and a thiol group attached to the bithiophene structure. The unique structural features of 2’-Methyl-[3,3’-bithiophene]-2-thiol make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-[3,3’-bithiophene]-2-thiol typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . Another approach involves the use of Grignard reagents, where the thiophene derivative is reacted with a methylating agent to introduce the methyl group .

Industrial Production Methods

Industrial production of 2’-Methyl-[3,3’-bithiophene]-2-thiol may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-[3,3’-bithiophene]-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Methyl-[3,3’-bithiophene]-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methyl-[3,3’-bithiophene]-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-[3,3’-bithiophene]-2-thiol stands out due to its unique combination of a methyl group and a thiol group on the bithiophene structure. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

88673-97-6

Molecular Formula

C9H8S3

Molecular Weight

212.4 g/mol

IUPAC Name

3-(2-methylthiophen-3-yl)thiophene-2-thiol

InChI

InChI=1S/C9H8S3/c1-6-7(2-4-11-6)8-3-5-12-9(8)10/h2-5,10H,1H3

InChI Key

GQQTYBUGUFRRKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=C(SC=C2)S

Origin of Product

United States

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